BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: VS38 Antibody for Flow
Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nvs-crf38

Cat. No.: B560057

Introduction

The VS38 monoclonal antibody is a valuable tool for the identification of normal and neoplastic
plasma cells in flow cytometry. It recognizes Cytoskeleton-Linking Membrane Protein 63
(CLIMP-63), also known as Cytoskeleton-Associated Protein 4 (CKAP4), a 63 kDa intracellular
protein primarily located in the rough endoplasmic reticulum.[1][2] Due to its high expression in
plasma cells, which are professional secretory cells with abundant endoplasmic reticulum, the
VS38 antibody provides a robust alternative for plasma cell identification, particularly in
scenarios where cell surface markers like CD38 are modulated or masked by therapeutic
antibodies such as daratumumab.[3][4]

The Target: CLIMP-63 and its Sighaling Pathway

CLIMP-63 is a type Il transmembrane protein that plays a crucial role in maintaining the
structure of the endoplasmic reticulum (ER).[5] Its luminal domain is involved in the formation of
ER sheets, while its cytoplasmic tail interacts with microtubules, anchoring the ER to the
cytoskeleton. This interaction is vital for the spatial organization and distribution of the ER
within the cell.

The function of CLIMP-63 is regulated by post-translational modifications, primarily
phosphorylation. During interphase, CLIMP-63 is partially phosphorylated, allowing for a stable
association between the ER and microtubules. However, during mitosis, CLIMP-63 becomes
hyperphosphorylated on serine residues (S3, S17, and S19) in its cytoplasmic tail. This
increased phosphorylation disrupts the binding of CLIMP-63 to microtubules, leading to a
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detachment of the ER from the mitotic spindle, a necessary step for proper cell division. While
the specific kinases responsible for this mitotic phosphorylation are not fully elucidated, Protein
Kinase C (PKC) and Casein Kinase Il (CKIl) have been suggested as potential candidates.
Additionally, CLIMP-63 can be S-palmitoylated, a modification that may influence its localization
and function, potentially playing a role in its reported presence at the plasma membrane where
it can act as a receptor for various ligands.

Below is a diagram illustrating the regulation of CLIMP-63's interaction with microtubules.
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Caption: Regulation of CLIMP-63 and ER-microtubule interaction.

Quantitative Data

The VS38 antibody demonstrates robust and bright staining of both normal and malignant
plasma cells. Its intracellular target, CLIMP-63, is highly expressed in these cells, resulting in
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high median fluorescence intensity (MFI) values in flow cytometry. This strong signal allows for

clear discrimination of plasma cells from other hematopoietic cell populations.

Cell Type

VS38 (CLIMP-63)
Expression Level

Median
Fluorescence Reference

Intensity (MFI)

Significantly higher
Normal Plasma Cells High than other
hematopoietic cells
_ Bright, comparable to
Myeloma Cells High

normal plasma cells

Monocytes Low to moderate Faintly stained
Myeloid Cells Low Faintly stained
A subpopulation of B-
B-cell Subpopulations  Variable cells may show
staining
) Faintly stained or
Lymphocytes Low/Negative

negative

Note: MFI values can vary depending on the flow cytometer, reagents, and experimental

conditions.

Experimental Protocols

VS38 Antibody (Clone: VS38c) Protocol for Intracellular
Flow Cytometry

This protocol outlines the procedure for intracellular staining of hematopoietic cells with the

VS38 antibody for flow cytometric analysis.

Materials:

o Antibody: VS38c monoclonal antibody (conjugated to a suitable fluorochrome)
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» Cells: Bone marrow aspirate, peripheral blood, or cell suspension (1 x 106 cells per sample)

o Buffers:

[¢]

Phosphate-Buffered Saline (PBS)

[¢]

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

[e]

Fixation Buffer (e.g., 1% - 4% paraformaldehyde in PBS)

o

Permeabilization Buffer (e.g., PBS with 0.1% Saponin or commercial permeabilization
solution)

e Tubes: 5 mL polystyrene flow cytometry tubes

e Equipment:

o Vortex mixer

o Centrifuge

o Flow cytometer

Experimental Workflow:
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VS38 Intracellular Staining Workflow
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Caption: Flow cytometry workflow for VS38 intracellular staining.
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Procedure:
e Cell Preparation:

o Prepare a single-cell suspension from bone marrow aspirate, peripheral blood, or other
tissues of interest in Flow Cytometry Staining Buffer.

o Aliquot approximately 1 x 10”6 cells into each flow cytometry tube.

o Surface Staining (Optional):

[e]

If combining with surface marker staining, perform this step before fixation.

(¢]

Add the appropriate combination of directly conjugated surface antibodies to the cell
suspension.

Incubate for 15-30 minutes at 4°C in the dark.

o

[¢]

Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at
300-400 x g for 5 minutes. Decant the supernatant.

 Fixation:
o Resuspend the cell pellet in 100 pL of Fixation Buffer.
o Incubate for 15-20 minutes at room temperature.

o Wash the cells once with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and decant
the supernatant.

e Permeabilization and Intracellular Staining:
o Resuspend the fixed cells in 100 pL of Permeabilization Buffer.
o Add the VS38c antibody at the predetermined optimal concentration.

o Incubate for 30 minutes at room temperature in the dark.
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o Wash the cells once with 2 mL of Permeabilization Buffer. Centrifuge and decant the

supernatant.

o Wash the cells once more with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and
decant the supernatant.

o Data Acquisition:
o Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

o Acquire the samples on a flow cytometer. Ensure appropriate compensation is set if
performing multi-color analysis.

» Data Analysis and Gating Strategy:

o First, gate on singlet cells using forward scatter area (FSC-A) versus forward scatter
height (FSC-H).

o From the singlet population, create a forward scatter (FSC) versus side scatter (SSC) plot
to identify the lymphocyte and plasma cell populations.

o Gate on the plasma cell population based on their characteristic FSC and SSC properties
(typically larger and more granular than lymphocytes).

o Within the plasma cell gate, analyze the expression of VS38. A histogram plot of VS38
fluorescence intensity will show a distinct positive population for plasma cells.

o If co-staining with other markers, a bivariate plot of VS38 versus another plasma cell
marker (e.g., CD138) can be used for more specific identification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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